5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
The compound contains several functional groups including a chlorophenyl group, a fluorobenzothiazole group, and an oxadiazole group. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the aromatic rings. The electron-deficient nature of the oxadiazole ring could enable efficient intermolecular π–π overlap .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing chloro and fluoro substituents, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of the halogens (chlorine and fluorine) could increase the compound’s polarity and influence its solubility .properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4OS/c16-9-6-4-8(5-7-9)13-20-21-14(22-13)19-15-18-12-10(17)2-1-3-11(12)23-15/h1-7H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXRYFYEZUAHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NN=C(O3)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine |
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